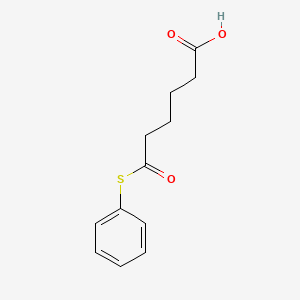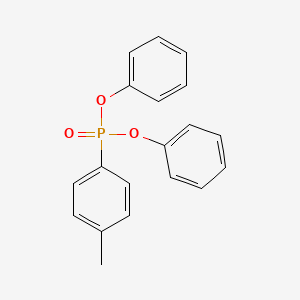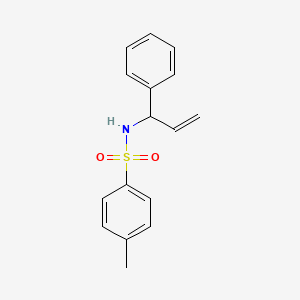
6-Oxo-6-(phenylsulfanyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 6-oxo-6-(phenylthio)- is an organic compound that belongs to the family of carboxylic acids It is characterized by a six-carbon chain with an oxo group at the sixth position and a phenylthio group attached to the same carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanoic acid, 6-oxo-6-(phenylthio)- can be synthesized through several methods. One common approach involves the oxidation of 6-aminohexanoic acid using an enzyme that oxidizes ω-amino compounds. This enzymatic method employs an enzyme from the Phialemonium species, which efficiently catalyzes the oxidative deamination of 6-aminohexanoic acid to produce 6-oxohexanoic acid . The reaction is typically carried out in a potassium phosphate buffer at pH 7.0 and 30°C for 30 hours .
Industrial Production Methods
Industrial production of hexanoic acid, 6-oxo-6-(phenylthio)- may involve similar enzymatic processes, but on a larger scale. The use of biocatalysts in industrial settings offers advantages such as higher specificity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 6-oxo-6-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the phenylthio group.
Applications De Recherche Scientifique
Hexanoic acid, 6-oxo-6-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of hexanoic acid, 6-oxo-6-(phenylthio)- involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions, while the phenylthio group can engage in π-π interactions with aromatic residues in proteins. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways.
Comparaison Avec Des Composés Similaires
Hexanoic acid, 6-oxo-6-(phenylthio)- can be compared with other similar compounds such as:
Hexanoic acid: Lacks the oxo and phenylthio groups, making it less reactive.
6-oxohexanoic acid: Similar structure but without the phenylthio group, leading to different chemical properties and reactivity.
Phenylthioacetic acid: Contains a phenylthio group but differs in the carbon chain length and position of functional groups.
These comparisons highlight the unique combination of functional groups in hexanoic acid, 6-oxo-6-(phenylthio)-, which contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
60718-21-0 |
|---|---|
Formule moléculaire |
C12H14O3S |
Poids moléculaire |
238.30 g/mol |
Nom IUPAC |
6-oxo-6-phenylsulfanylhexanoic acid |
InChI |
InChI=1S/C12H14O3S/c13-11(14)8-4-5-9-12(15)16-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) |
Clé InChI |
RNLOSPFRQHNPEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(=O)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)




